
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene is an organic compound characterized by the presence of bromine and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene typically involves the bromination of 2-(2,3-dibromopropyl)-4,5-dimethoxybenzene. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene include:
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant and nematicide.
2,3-Dibromopropene: Used as an intermediate in organic synthesis.
1-Bromo-2-propanol: A secondary alcohol with applications in organic synthesis.
Properties
CAS No. |
6678-78-0 |
|---|---|
Molecular Formula |
C11H13Br3O2 |
Molecular Weight |
416.93 g/mol |
IUPAC Name |
1-bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C11H13Br3O2/c1-15-10-4-7(3-8(13)6-12)9(14)5-11(10)16-2/h4-5,8H,3,6H2,1-2H3 |
InChI Key |
MLDDYHMCHZRKRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(CBr)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


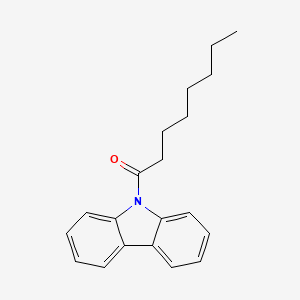

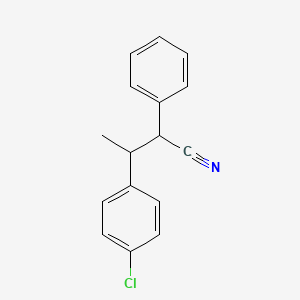
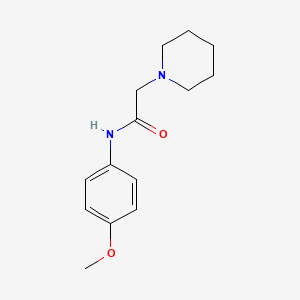


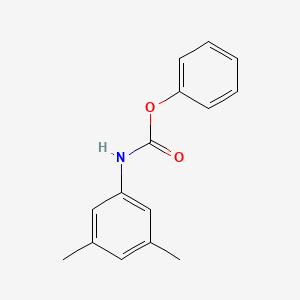




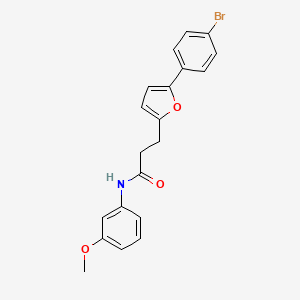
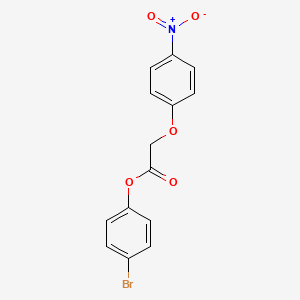
![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)
